3-Butoxyphenylboronic acid

CAS No.: 352534-81-7

Cat. No.: VC2347575

Molecular Formula: C10H15BO3

Molecular Weight: 194.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352534-81-7 |

|---|---|

| Molecular Formula | C10H15BO3 |

| Molecular Weight | 194.04 g/mol |

| IUPAC Name | (3-butoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 |

| Standard InChI Key | ZTRKYYYDXARQRD-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC=C1)OCCCC)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)OCCCC)(O)O |

Introduction

Physical and Chemical Properties

Structural Characteristics

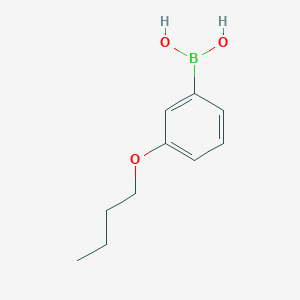

3-Butoxyphenylboronic acid features a phenyl ring with a boronic acid group (-B(OH)₂) directly attached to the ring, and a butoxy group (-OC₄H₉) at the meta position. This arrangement creates a molecule with distinct polarity characteristics, where the boronic acid moiety serves as a reactive center while the butoxy group modifies the electronic properties and lipophilicity of the compound .

The molecular structure can be represented by the chemical formula C₁₀H₁₅BO₃, indicating the presence of 10 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms. The structural arrangement includes the phenyl ring core, the boronic acid functional group, and the butoxy substituent, which together determine the compound's reactivity profile and physical properties .

Physical Properties

The physical properties of 3-butoxyphenylboronic acid provide important information for researchers working with this compound. Table 1 summarizes the key physical properties of this compound:

The compound typically appears as a crystalline solid at room temperature, with a melting point range of 89-93°C, suggesting a relatively high degree of purity in commercial samples. Its relatively high boiling point (351.3±44.0°C at 760 mmHg) indicates strong intermolecular forces, likely due to hydrogen bonding interactions involving the boronic acid group .

Chemical Properties

The chemical properties of 3-butoxyphenylboronic acid are largely defined by the reactivity of the boronic acid functional group. Boronic acids are mild Lewis acids that can form reversible covalent bonds with diols, amino alcohols, and other nucleophilic species. This reactivity profile is central to many of the compound's applications in organic synthesis and biological research .

Key chemical properties include:

-

Lewis acidity: The vacant p-orbital on the boron atom enables the compound to act as a Lewis acid, accepting electron pairs from nucleophiles.

-

Formation of boronate esters: 3-Butoxyphenylboronic acid readily reacts with diols to form cyclic boronate esters, a reaction that forms the basis for many sensing applications.

-

Transmetalation capacity: The compound can undergo transmetalation reactions with transition metal complexes, particularly palladium, which is fundamental to its role in Suzuki coupling reactions.

-

Stability: Despite the reactivity of the boronic acid group, the compound shows reasonable stability under ambient conditions, though it is typically stored at lower temperatures (4°C or -20°C) to prevent degradation over extended periods .

Synthesis Methods

The synthesis of 3-butoxyphenylboronic acid typically follows established methods for preparing substituted phenylboronic acids. While the search results don't provide a direct synthesis route for this specific compound, related compounds like 3-methoxyphenylboronic acid provide insights into potential synthetic approaches .

A general synthetic route might involve:

-

Starting with a suitable 3-substituted bromobenzene (e.g., 3-butoxybromobenzene)

-

Lithiation using n-butyllithium at low temperature (-70°C) under inert conditions

-

Treatment with a trialkyl borate (such as triisopropyl borate)

-

Hydrolysis with aqueous acid to yield the desired boronic acid

This approach mirrors the synthesis of 3-methoxyphenylboronic acid, which begins with 3-bromoanisole that undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with triisopropyl borate and hydrolysis . The resulting boronic acid can then be purified through recrystallization or column chromatography to obtain the final product with high purity.

Applications in Research and Industry

Drug Development

3-Butoxyphenylboronic acid has emerged as a valuable building block in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. The compound's ability to participate in Suzuki coupling reactions enables the efficient synthesis of complex molecular structures that form the basis of many pharmaceutical compounds .

In cancer research specifically, derivatives and structures incorporating the 3-butoxyphenylboronic acid moiety have shown promise in creating compounds that can target specific cellular pathways involved in tumor growth and proliferation. The boronic acid functionality itself has precedent in pharmaceutical applications, with drugs like bortezomib (a proteasome inhibitor used in multiple myeloma treatment) demonstrating the therapeutic potential of boron-containing compounds .

Organic Synthesis

One of the most significant applications of 3-butoxyphenylboronic acid lies in organic synthesis, particularly in Suzuki coupling reactions. These palladium-catalyzed cross-coupling reactions allow for the formation of carbon-carbon bonds between boronic acids and halides, enabling the construction of complex molecular architectures .

The Suzuki coupling has become one of the most widely used methods for carbon-carbon bond formation in both academic and industrial settings due to its:

-

Tolerance of a wide range of functional groups

-

Mild reaction conditions

-

Use of relatively non-toxic reagents

-

High selectivity

3-Butoxyphenylboronic acid, with its specific electronic and steric properties, offers unique reactivity in these coupling reactions, making it valuable for synthesizing specialized materials and pharmaceutical intermediates .

Bioconjugation

Researchers utilize 3-butoxyphenylboronic acid in bioconjugation applications, where biomolecules are attached to surfaces or other molecules. This capability enhances the functionality of biosensors and drug delivery systems by enabling the precise attachment of biological recognition elements to functional materials .

The boronic acid group's ability to form reversible covalent bonds with diols, such as those found in carbohydrates, makes compounds like 3-butoxyphenylboronic acid particularly useful for creating glucose sensors and other biomedical devices. These applications leverage the specific binding interactions between boronic acids and biological molecules to create responsive materials that can detect or respond to biological analytes .

Analytical Chemistry

In analytical chemistry, 3-butoxyphenylboronic acid contributes to the development of sensors for detecting specific biomolecules, which is vital in diagnostics and environmental monitoring. The compound's boronic acid functionality can interact selectively with certain analytes, particularly those containing diol groups, enabling the development of highly specific sensors .

Applications in this field include:

-

Fluorescent sensors for carbohydrates

-

Electrochemical sensors for biomarkers

-

Affinity chromatography materials

-

Selective extraction media for sample preparation

These analytical applications leverage the specific binding interactions of the boronic acid group, while the butoxy substituent can modify the solubility and spectroscopic properties of the resulting sensors or analytical reagents .

Polymer Chemistry

3-Butoxyphenylboronic acid plays a role in modifying polymer properties, improving material performance in industries such as packaging and electronics. The compound can be incorporated into polymer structures either through covalent attachment or as a functional additive, imparting new properties to the resulting materials .

Specific applications in polymer chemistry include:

-

Creation of stimuli-responsive polymers that change properties in response to environmental conditions

-

Development of self-healing materials that can repair damage through reversible boronic ester formation

-

Modification of surface properties for improved adhesion or biocompatibility

-

Formation of cross-linked networks with enhanced mechanical properties

These polymer applications highlight the versatility of 3-butoxyphenylboronic acid beyond its role in synthetic organic chemistry, extending to materials science and engineering .

Reactivity and Mechanism of Action

The reactivity of 3-butoxyphenylboronic acid is primarily centered on the boronic acid functional group. This group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The electron-deficient nature of boron makes it susceptible to nucleophilic attack, while the presence of the butoxy group at the meta position modifies the electronic distribution across the molecule.

In Suzuki coupling reactions, which represent one of the most important applications of this compound, the mechanism involves several key steps:

-

Oxidative addition of a palladium catalyst to an aryl halide

-

Transmetalation, where the organic group from the boronic acid transfers to the palladium complex

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

The presence of the butoxy group at the meta position affects this reactivity by modifying the electron density of the phenyl ring, potentially influencing both the rate and selectivity of coupling reactions. This electronic effect makes 3-butoxyphenylboronic acid distinct from other phenylboronic acid derivatives and can be leveraged for specific synthetic applications.

Comparative Analysis with Related Compounds

3-Butoxyphenylboronic acid belongs to a family of substituted phenylboronic acids, each with distinct properties and applications. Table 2 presents a comparative analysis of 3-butoxyphenylboronic acid with related compounds:

| Compound | CAS Number | Molecular Formula | Key Distinction | Purity in Commercial Samples |

|---|---|---|---|---|

| 3-Butoxyphenylboronic acid | 352534-81-7 | C₁₀H₁₅BO₃ | Butoxy at meta position | 97-98% |

| 2-Butoxyphenylboronic acid | 91129-69-0 | C₁₀H₁₅BO₃ | Butoxy at ortho position | 98% |

| 4-Butoxyphenylboronic acid | 105365-51-3 | C₁₀H₁₅BO₃ | Butoxy at para position | 97% |

| 3-Methoxyphenylboronic acid | 10365-98-7 | C₇H₉BO₃ | Methoxy at meta position | Not specified |

| 3-Bromo-5-butoxyphenylboronic acid | Not specified | C₁₀H₁₄BBrO₃ | Additional bromo substituent | Not specified |

The position of the butoxy group (ortho, meta, or para) significantly affects the reactivity and properties of these compounds. The meta-substituted variant (3-butoxyphenylboronic acid) typically offers a balance of reactivity and selectivity that makes it valuable for certain synthetic applications .

Different suppliers offer these compounds at varying purities, with 3-butoxyphenylboronic acid commonly available at 97-98% purity in research-grade samples .

Current Research Trends

Research involving 3-butoxyphenylboronic acid continues to evolve across multiple scientific disciplines. Current trends focus on expanding the compound's applications in:

-

Medicinal Chemistry: Development of boron-containing pharmaceuticals, with boronic acids serving as enzyme inhibitors or prodrug moieties that can be activated under specific physiological conditions.

-

Materials Science: Creation of responsive materials for sensing applications, particularly in point-of-care diagnostics where the specific binding properties of boronic acids enable selective detection of biomarkers.

-

Catalysis: Exploration of novel cross-coupling methodologies that expand the scope and efficiency of reactions involving boronic acids, potentially enabling more sustainable synthetic approaches.

-

Bioconjugation: Development of new methods for attaching biological molecules to surfaces or other functional materials, with applications in biosensors, drug delivery, and tissue engineering.

These research directions highlight the ongoing importance of 3-butoxyphenylboronic acid as a versatile building block in modern chemical research, with potential impacts across multiple industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume